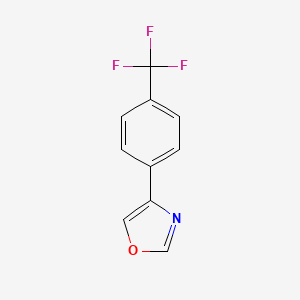

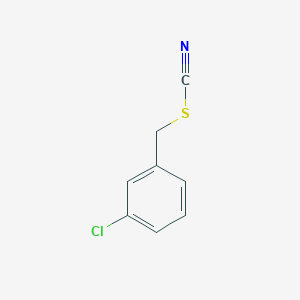

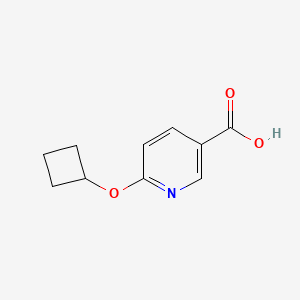

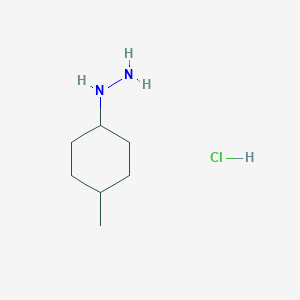

![molecular formula C7H6N2S B1323152 Thieno[2,3-C]pyridin-7-amine CAS No. 215454-72-1](/img/structure/B1323152.png)

Thieno[2,3-C]pyridin-7-amine

Übersicht

Beschreibung

Thieno[2,3-c]pyridin-7-amine (TPA) is a heterocyclic compound that is widely used in scientific research applications. It is a cyclic amine and is classified as a pyridine derivative. TPA has a variety of applications and is of particular interest in terms of its potential as a therapeutic agent. In

Wissenschaftliche Forschungsanwendungen

Anti-Proliferative Activities in Cancer Research

Thieno[2,3-b]pyridines are noted for their potent anti-proliferative activities against various human cancer cell lines. Research has focused on enhancing their solubility while retaining anti-proliferative actions. A study by Haverkate et al. (2021) synthesized 80 novel compounds based on the thieno[2,3-b]pyridine core structure, aiming to improve aqueous solubility. They found that the best strategy was altering the appended alkyl ring to introduce polar groups such as alcohols, ketones, and substituted amine groups, leading to a thieno[2,3-b]pyridine with greater solubility and potent inhibition of cancer cell growth (Haverkate et al., 2021).

Synthesis and Application in Heterocyclic Chemistry

Villuendas & Urriolabeitia (2013) demonstrated the synthesis of thieno[2,3-c]pyridines through Ru-catalyzed oxidative coupling, utilizing primary amines as directing groups. This process enabled the creation of isoquinolines, benzoisoquinolines, and fused heteroaryl[2,3-c] pyridines with a variety of substituents (Villuendas & Urriolabeitia, 2013).

Applications in Drug Development

Xin et al. (2015) synthesized a series of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines, exhibiting potent Bruton's tyrosine kinase (BTK) inhibitory activities. This study revealed a promising lead for further evaluation in drug development, especially in the context of BTK inhibitors (Xin et al., 2015).

Antitumor Applications and Drug Delivery

Rodrigues et al. (2017) explored the use of magnetoliposomes as nanocarriers for antitumor drugs, including N-(3-methoxyphenyl)thieno[3,2-b]pyridin-7-amine. They studied the fluorescence emission of these compounds in different media, indicating a strong intramolecular charge transfer character of the excited state. The incorporation of these thienopyridine derivatives in magnetoliposomes showed high encapsulation efficiencies and growth inhibition assays on human tumor cell lines displayed very low GI50 values, suggesting potential for future drug delivery applications in oncology (Rodrigues et al., 2017).

Synthesis of Derivatives for Diverse Applications

Lukina et al. (2017) reported on the synthesis of functionalized thieno[2,3-b]pyridines, demonstrating the versatility of these compounds in creating new derivatives. They reacted 3-Aminothieno[2,3-b]pyridine-2-carboxamides with chloroacetyl chloride, yielding new monothiooxamides and highlighting the synthetic utility of these compounds in heterocyclic chemistry (Lukina et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Thieno[2,3-C]pyridin-7-amine could serve as starting points for future drug discovery programs . In the search for inhibitors of the GRK2 kinase, a hit compound bearing the thieno[2,3-C]pyridine moiety was identified . Following a structure-driven optimization process, a collection of potent and highly ligand efficient inhibitors were prepared and characterized .

Eigenschaften

IUPAC Name |

thieno[2,3-c]pyridin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSJOPVAEBYKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634125 | |

| Record name | Thieno[2,3-c]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215454-72-1 | |

| Record name | Thieno[2,3-c]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.